molecular formula C25H29N3O3 B2436322 1-allyl-4-(1-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 1018161-88-0

1-allyl-4-(1-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2436322
CAS No.: 1018161-88-0
M. Wt: 419.525
InChI Key: NVWOUTJNJBQBIU-UHFFFAOYSA-N
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Description

1-allyl-4-(1-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.525. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

A study highlighted the synthesis of novel benzofuran-transition metal complexes, including compounds with structural similarities to 1-allyl-4-(1-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. These compounds exhibited significant antiviral activity against HIV, with some showing higher potency than standard drugs. Additionally, the HCV NS3-4A protease inhibitor activity of these compounds was investigated, revealing a positive effect of complex formation on bioactivity. For example, the Fe-complex showed a higher therapeutic index than the standard VX-950. This research underscores the potential of these complexes in developing antiviral therapies (Galal et al., 2010).

Applications in Electroluminescent Layers

Research into novel low-molecular weight compounds, structurally related to this compound, revealed potential applications in organic light-emitting devices (OLEDs). The synthesized compounds exhibited significant photophysical properties in solution and polymer films, suggesting their utility in creating color electroluminescent structures. These findings indicate the potential of such compounds in the development of advanced OLEDs for various display technologies (Dobrikov et al., 2011).

Properties

IUPAC Name

4-[1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-4-12-27-14-19(13-23(27)30)25-26-21-10-5-6-11-22(21)28(25)15-20(29)16-31-24-17(2)8-7-9-18(24)3/h4-11,19-20,29H,1,12-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWOUTJNJBQBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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